REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5]O.Cl.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15]>>[ClH:3].[CH3:5][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:9]1[S:8][CH:12]=[CH:11][CH:10]=1)[NH2:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.318 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C(=CC=C1)CC(N)C(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 3 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -5° C
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure, and ethanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(N)CC=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.53 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5]O.Cl.[S:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15]>>[ClH:3].[CH3:5][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:9]1[S:8][CH:12]=[CH:11][CH:10]=1)[NH2:15] |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.318 mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C(=CC=C1)CC(N)C(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 3 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -5° C
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
standing for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure, and ethanol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(C(N)CC=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.53 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |